6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol
Description
Properties
IUPAC Name |
6-bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2O/c12-7-3-1-6-2-4-9-10(15,8(6)5-7)11(9,13)14/h1,3,5,9,15H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETFMLLTNPPFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C3(C1C3(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a naphthalene derivative, followed by the introduction of fluorine atoms through a halogen exchange reaction. The cyclopropane ring is then formed via a cyclopropanation reaction, often using diazo compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds within the structure.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Target Compound:
- Structure : Naphthalene fused with a cyclopropane ring, bromine (C6), difluoro (C1), hydroxyl (C7b).
- Molecular Formula : C₁₃H₁₀BrF₂O.
Comparable Compounds:
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
- Molecular Formula : C₁₀H₁₁BrO.
- Substituents : Bromine (C7), hydroxyl (C1), saturated tetrahydronaphthalene ring.
- Properties : Lower ring strain due to saturation; bromine’s position (C7 vs. C6) may alter reactivity in substitution reactions. Safety data highlight moderate toxicity (skin/eye irritation) .
2',6-Dimethoxy-[1,1'-binaphthalen]-2-ol (Compound 23) Molecular Formula: C₂₂H₁₈O₃. Substituents: Methoxy groups (C2', C6), hydroxyl (C2), binaphthyl backbone. Properties: Melting point 160–162°C; synthesized via CuCl/NaOMe-mediated demethylation. The binaphthyl structure enables chiral applications, unlike the monocyclic target compound .
4,6-Dibromo-3-naphthol
- Molecular Formula : C₁₀H₆Br₂O.
- Substituents : Bromine (C4, C6), hydroxyl (C3).
- Properties : Melting point 133°C; isomerism (e.g., 3,6-dibromo vs. 4,6-dibromo) significantly affects electronic properties and hydrogen-bonding capacity .
Physicochemical Properties
| Compound Name | Molecular Formula | Melting Point | Key Substituents | Reactivity Insights |
|---|---|---|---|---|
| 6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol | C₁₃H₁₀BrF₂O | Not reported | Br (C6), F₂ (C1), OH (C7b) | High strain (cyclopropane) enhances electrophilicity. |
| 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | C₁₀H₁₁BrO | Not reported | Br (C7), OH (C1) | Saturated ring reduces reactivity; bromine at C7 less sterically hindered. |
| 4,6-Dibromo-3-naphthol | C₁₀H₆Br₂O | 133°C | Br (C4, C6), OH (C3) | Dibromo substitution increases lipophilicity; OH participates in H-bonding. |
Research Findings and Discussion
- Synthetic Challenges: The cyclopropane ring in the target compound complicates synthesis compared to saturated analogs.
- Structural Insights : X-ray crystallography (using SHELX programs ) could resolve strain effects, while NMR data (cf. Compound 23 ) would clarify electronic environments.
- Isomerism : Positional isomerism (e.g., bromine at C6 vs. C7) profoundly impacts reactivity, as seen in dibromonaphthol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
